Methyl furfuryl disulfide

Description

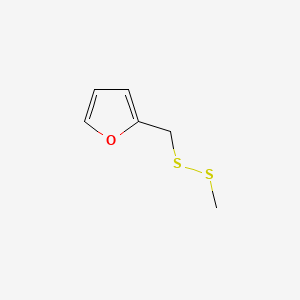

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(methyldisulfanyl)methyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSLQQCDHOZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069186 | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 65.00 °C. @ 15.00 mm Hg | |

| Record name | (2-Furanylmethyl) methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.177-1.184 (20°) | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57500-00-2 | |

| Record name | Furfuryl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methyldithio)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Furanylmethyl) methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl Furfuryl Disulfide from Furfuryl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl furfuryl disulfide from its precursor, furfuryl mercaptan. The document details the chemical pathways, experimental protocols, and relevant quantitative data to support research and development in the fields of flavor chemistry, pharmaceuticals, and materials science.

Introduction

This compound is a significant organosulfur compound, noted for its characteristic aroma profile, which is integral to the flavor of roasted coffee, meat, and various other food products. Beyond its role as a flavorant, the disulfide linkage is a crucial functional group in medicinal chemistry and drug development, offering a reversible covalent bond that can be engineered into prodrugs and other bioactive molecules. This guide focuses on the chemical synthesis of this unsymmetrical disulfide from furfuryl mercaptan, a readily available starting material.

Synthetic Pathways

The synthesis of unsymmetrical disulfides such as this compound from a thiol precursor can be challenging due to the propensity for the formation of symmetrical disulfides (difurfuryl disulfide and dimethyl disulfide in this case). However, several methodologies have been developed to selectively synthesize unsymmetrical disulfides with high yields. The most pertinent approaches for the synthesis of this compound from furfuryl mercaptan are:

-

Thiol-Disulfide Exchange: This method involves the reaction of furfuryl mercaptan with dimethyl disulfide. The equilibrium of this reaction can be driven towards the formation of the unsymmetrical product, often with the aid of a catalyst. A notable example is the use of a palladium(II) chloride/dimethyl sulfoxide (B87167) (PdCl2/DMSO) catalytic system, which has been shown to be effective for the synthesis of a broad range of unsymmetrical disulfides.[1]

-

Oxidative Cross-Coupling: This approach involves the direct reaction of two different thiols, in this case, furfuryl mercaptan and methanethiol, in the presence of an oxidizing agent and a base. While effective, this method requires the handling of methanethiol, a toxic and volatile gas.

-

Reaction with a Methylthiolating Agent: This strategy employs a reagent that can deliver a methylthio (-SMe) group to the sulfur atom of furfuryl mercaptan. A common class of such reagents is N-(alkylthio)phthalimides. The reaction of furfuryl mercaptan with N-(methylthio)phthalimide would yield the desired product and phthalimide (B116566) as a byproduct.

This guide will focus on the Thiol-Disulfide Exchange method due to its operational simplicity and the commercial availability of the reactants.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the precursor, furfuryl mercaptan, and a proposed protocol for the synthesis of this compound based on established methodologies for unsymmetrical disulfide formation.

Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol

A well-established procedure for the synthesis of furfuryl mercaptan is the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid, followed by hydrolysis.[2][3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Furfuryl alcohol | 98.10 | 490 | 5.0 |

| Thiourea | 76.12 | 380 | 5.0 |

| Concentrated Hydrochloric Acid | - | 400 mL | - |

| Sodium Hydroxide (B78521) | 40.00 | 225 | 5.6 |

| Water | 18.02 | 750 mL | - |

| Calcium Chloride (anhydrous) | 110.98 | - | - |

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a cooling bath, combine 380 g (5.0 mol) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid.

-

Gently heat the mixture until the thiourea is completely dissolved.

-

Cool the solution to 30°C and add 490 g (5.0 mol) of furfuryl alcohol.

-

The reaction is exothermic and should be maintained at approximately 60°C using the cooling bath.

-

Once the initial exotherm subsides, remove the cooling bath and allow the solution to stand at room temperature for 12 hours.

-

Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. An oily layer of S-2-furfurylisothiourea, partially decomposed to furfuryl mercaptan, will separate.

-

Set up the apparatus for steam distillation and continue the distillation until no more oily droplets are observed in the distillate.

-

Separate the furfuryl mercaptan from the aqueous layer using a separatory funnel.

-

Dry the product over anhydrous calcium chloride. The expected yield is between 313-340 g (55-60%).[2]

Proposed Synthesis of this compound via Thiol-Disulfide Exchange

This protocol is adapted from the general procedure for PdCl2/DMSO-catalyzed thiol-disulfide exchange.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) | Stoichiometric Ratio |

| Furfuryl Mercaptan | 114.16 | 114 | 1.0 | 1.0 |

| Dimethyl Disulfide | 94.20 | 141 | 1.5 | 1.5 |

| Palladium(II) Chloride | 177.33 | 9 | 0.05 | 0.05 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | Solvent (2 mL) |

Procedure:

-

To a clean, dry reaction vial, add furfuryl mercaptan (114 mg, 1.0 mmol), dimethyl disulfide (141 mg, 1.5 mmol), and palladium(II) chloride (9 mg, 0.05 mmol).

-

Add 2 mL of dimethyl sulfoxide (DMSO) to the vial.

-

Seal the vial and stir the reaction mixture at room temperature (approximately 25°C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, general methods for unsymmetrical disulfide synthesis often report high yields.

| Synthesis Method | Reactants | Catalyst/Reagent | Typical Yield (%) | Reference |

| Thiol-Disulfide Exchange | Thiol, Symmetrical Disulfide | PdCl2/DMSO | High | [1] |

| Activation with Bromine | Thiol, Disulfide | Bromine | 90-100 | [4] |

| Reaction with 1-Chlorobenzotriazole | Two different thiols | 1-Chlorobenzotriazole | High | [5] |

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C6H8OS2 | [6] |

| Molar Mass | 160.26 g/mol | [6] |

| Boiling Point | 60-61 °C at 0.8 mmHg | [6] |

| Density | 1.175 g/mL at 20 °C | [6] |

| Refractive Index | 1.568 (n20/D) | [6] |

Spectroscopic Data:

-

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 160. Key fragmentation patterns would likely include the loss of the methylthio radical (•SCH3) and the formation of the furfuryl cation (m/z = 81).[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons, the methylene (B1212753) protons, and the protons of the furan (B31954) ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the furan ring.[6]

Diagrams

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 5. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 6. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Furan, 2-[(methyldithio)methyl]- [webbook.nist.gov]

The Elusive Presence of Methyl Furfuryl Disulfide in Coffee: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furfuryl disulfide is a sulfur-containing volatile organic compound that contributes to the complex aroma profile of roasted coffee. While its presence is confirmed, it exists in trace amounts, making its quantification and the full elucidation of its sensory impact a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of this compound in coffee, including its formation, analytical methodologies, and the available, albeit limited, quantitative context.

Natural Occurrence and Formation Pathway

This compound has been identified as a component of coffee's volatile aroma profile. Its formation is intrinsically linked to the roasting process, where high temperatures drive a cascade of chemical reactions. The primary precursor to many important sulfur-containing aroma compounds in coffee is 2-furfurylthiol (FFT). The formation of this compound is believed to occur through the oxidation of 2-furfurylthiol and methanethiol, another sulfur compound generated during roasting.

A study investigating the degradation of coffee aroma during storage noted that the addition of cysteine and ascorbic acid helped to protect several aroma compounds, including this compound, from degradation.[1][2] This indicates its presence in the final brewed coffee and its susceptibility to oxidative loss.

The likely formation pathway is illustrated in the diagram below:

Quantitative Data

Direct quantitative data for this compound in coffee is scarce in the available scientific literature. This is largely due to its presence in very low concentrations, which often fall below the limit of quantification of conventional analytical methods.[3]

To provide a quantitative context, the following table summarizes the concentrations of its key precursor, 2-furfurylthiol (FFT), and other related furan (B31954) derivatives found in coffee.

| Compound | Coffee Type/Condition | Concentration | Reference |

| 2-Furfurylthiol (Free) | Robusta Coffee Brew | 20.94 µg/L | |

| Arabica Coffee Brew (Yunnan) | 11.34 µg/L | [4] | |

| Arabica Coffee Brew (Columbia) | 15.33 µg/L | [4] | |

| 5-Hydroxymethylfurfural (5-HMF) | Commercially Roasted Coffee Beans | 77.7–322 mg/kg | |

| Coffee Products (China) | up to 6035.0 mg/kg | [5][6] | |

| 5-Methylfurfural (5-MF) | Commercially Roasted Coffee Beans | 157–209 mg/kg | [5] |

| 2-Furfural (2-F) | Commercially Roasted Coffee Beans | 109–200 mg/kg | [5] |

Experimental Protocols

Sample Preparation and Extraction

A common technique for the extraction of volatile and semi-volatile compounds from a complex matrix like coffee is Headspace Solid-Phase Microextraction (HS-SPME).

-

Objective: To isolate volatile and semi-volatile compounds from the coffee matrix.

-

Apparatus:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Heating block or water bath

-

Gas chromatograph

-

-

Procedure:

-

A known quantity of finely ground roasted coffee or brewed coffee is placed into a headspace vial.

-

An internal standard may be added for quantification.

-

The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

The fiber is then retracted and immediately introduced into the GC injection port for thermal desorption.

-

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the separation and identification of volatile compounds in coffee. For trace-level sulfur compounds, a sulfur-selective detector like a Flame Photometric Detector (FPD) can be beneficial.[3]

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Typical GC Conditions:

-

Injector: Split/splitless, operated in splitless mode for a short period (e.g., 1-2 minutes) to enhance sensitivity.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of volatile compounds. An example program might be:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 150°C at 4°C/minute.

-

Ramp to 250°C at 10°C/minute, hold for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compound identification is based on comparison of the acquired mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention times with those of authentic standards.

-

The following diagram illustrates a general experimental workflow for the analysis of this compound in coffee.

Conclusion and Future Perspectives

This compound is a naturally occurring, albeit minor, component of the coffee aroma complex. Its likely formation from the oxidation of key thiol precursors highlights the intricate network of reactions that occur during roasting. The primary challenge for researchers is its low concentration, which necessitates highly sensitive analytical techniques for accurate quantification.

Future research should focus on the development and validation of targeted analytical methods, potentially utilizing advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) or the use of sulfur-selective detectors with lower detection limits. Such studies would enable a more precise quantification of this compound across different coffee varieties and roasting profiles, leading to a clearer understanding of its specific contribution to the sensory experience of coffee. Furthermore, elucidating the exact mechanisms of its formation and degradation could provide new avenues for modulating coffee flavor and improving aroma stability.

References

- 1. Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Putative Biosynthesis of Methyl Furfuryl Disulfide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide is a volatile organosulfur compound that contributes to the aroma profile of various foods and possesses potential bioactive properties. While its formation in thermally processed foods via the Maillard reaction is well-documented, its endogenous biosynthesis in plants is not well understood. This technical guide outlines a putative biosynthetic pathway for this compound in plants, drawing upon established knowledge of precursor biosynthesis and general enzymatic reactions. The proposed pathway initiates from the pentose (B10789219) phosphate (B84403) pathway and the metabolism of the sulfur-containing amino acid, methionine. This document provides a theoretical framework to stimulate further research, including detailed experimental protocols for the elucidation and validation of this pathway, and presents available quantitative data for related precursor molecules.

Introduction

Volatile sulfur compounds (VSCs) are critical to the characteristic aroma and flavor of many plant species. This compound [(2-furanylmethyl) methyl disulfide] is one such compound, identified in foods like coffee, wheat bread, and malt[1][2]. While its presence is often attributed to thermal degradation and Maillard reactions during processing, there is a basis for proposing a biosynthetic origin in plants. Plant-derived sulfur-containing secondary metabolites are known to play significant roles in plant defense and stress responses[3]. Understanding the biosynthesis of this compound could therefore open avenues for its biotechnological production and for harnessing its potential as a flavoring agent or a pharmacologically active molecule.

This guide synthesizes information on the biosynthesis of its likely precursors: a furfuryl moiety derived from pentoses and a methylthio group originating from methionine. We propose a hypothetical pathway and provide detailed experimental methodologies to facilitate its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to be a convergent pathway involving two primary branches: the formation of 2-furfurylthiol from pentose sugars and the generation of methanethiol (B179389) from methionine. These two intermediates are then proposed to undergo an oxidative coupling to form the final disulfide product.

Branch A: Biosynthesis of 2-Furfurylthiol from Pentoses

The furan (B31954) ring of this compound is likely derived from pentose sugars, which are abundant in plants as components of hemicellulose and as intermediates of the pentose phosphate pathway.

-

Formation of Furfural (B47365): Pentoses, such as D-xylose or D-ribose, can undergo acid-catalyzed dehydration to form 2-furfural. While this reaction is common at high temperatures, enzymatic catalysis under physiological conditions is plausible, potentially involving dehydratases.

-

Reduction to Furfuryl Alcohol: The aldehyde group of 2-furfural is reduced to an alcohol, yielding furfuryl alcohol. This reduction is a common biochemical transformation catalyzed by alcohol dehydrogenases or other NAD(P)H-dependent reductases.

-

Sulfurylation to 2-Furfurylthiol: The hydroxyl group of furfuryl alcohol is then replaced by a thiol group to form 2-furfurylthiol (also known as furfuryl mercaptan). This step could be catalyzed by a sulfotransferase, utilizing a sulfur donor such as cysteine. In yeast, the formation of 2-furfurylthiol from furfural and L-cysteine has been shown to be mediated by carbon-sulfur lyases[4]. A similar enzymatic mechanism may exist in plants.

Branch B: Biosynthesis of Methanethiol from Methionine

The methylthio moiety is proposed to originate from the amino acid L-methionine, a primary sulfur-containing amino acid in plants[5][6].

-

Demethiolation of Methionine: Methanethiol can be generated from methionine through the action of enzymes such as methionine-γ-lyase. This enzyme catalyzes the cleavage of the C-S bond of methionine to produce methanethiol, α-ketobutyrate, and ammonia. Methionine is a known precursor to methanethiol in various biological systems, including bacteria and potentially plants[7][8].

Final Step: Formation of this compound

The final step in the proposed pathway is the formation of a disulfide bond between 2-furfurylthiol and methanethiol.

-

Oxidative Coupling: This reaction involves the oxidation of the thiol groups of the two precursors. This could occur spontaneously in the presence of oxidizing agents within the cell or be catalyzed by thiol-disulfide oxidoreductases, such as protein disulfide isomerases (PDIs), which are known to facilitate thiol-disulfide exchange reactions, though their activity on small volatile molecules is not well characterized[9][10][11].

The overall putative pathway is illustrated in the diagram below.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in plants is currently unavailable in the scientific literature. The following tables summarize relevant data for the biosynthesis of precursor molecules in related systems and provide a template for future quantitative analysis of the target compound.

Table 1: Incorporation Rates of Precursors into Furanones in Strawberry Fruit *

| Precursor | Incorporation Rate (%) |

| 1-³H-D-glucose | 0.032 |

| U-¹⁴C-D-glucose | 0.035 |

| U-¹⁴C-D-glucose-6-phosphate | 0.147 |

| U-¹⁴C-D-fructose | 0.202 |

| U-¹⁴C-D-fructose-1,6-diphosphate | 0.289 |

| *Data from radiotracer studies on the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a related furan derivative[9]. This indicates that hexose (B10828440) phosphates are efficient precursors for furan ring structures in plants. |

**Table 2: Kinetic Constants for Methanethiol Production from Methionine by Brevibacterium linens ***

| Cell Type | Apparent Km (mM) | Apparent Vmax (nkat g⁻¹) |

| Rod cells | 14 | 208 |

| Coccoid cells | 46 | 25 |

| **Data from a bacterial system, provided as a reference for the enzymatic conversion of methionine to methanethiol[8]. |

Table 3: Template for Quantitative Analysis of this compound Biosynthesis in Plants

| Plant Species/Tissue | Condition | This compound (ng g⁻¹ FW) | 2-Furfurylthiol (ng g⁻¹ FW) | Methanethiol (ng g⁻¹ FW) |

| [Specify Species] | Control | [Data] | [Data] | [Data] |

| [Specify Species] | Elicitor-treated | [Data] | [Data] | [Data] |

| [Specify Species] | Transgenic line | [Data] | [Data] | [Data] |

Experimental Protocols

The following protocols are designed to investigate and validate the proposed biosynthetic pathway.

Protocol 1: Quantification of this compound and its Precursors in Plant Tissue

This method uses headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile sulfur compounds[12][13].

Objective: To extract, identify, and quantify this compound, 2-furfurylthiol, and methanethiol from plant samples.

Materials:

-

Plant tissue (e.g., leaves, fruits, roots)

-

Liquid nitrogen

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated NaCl solution

-

Internal standard (e.g., 2-ethylfenchol)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh 1-2 g of the powdered tissue into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and improve volatile release.

-

Spike the sample with a known amount of internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath and equilibrate at a set temperature (e.g., 40-60°C) for 10-15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

-

Run a suitable GC temperature program to separate the compounds.

-

The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the compounds by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

-

Protocol 2: In Vivo Isotopic Labeling Study

This protocol uses stable isotope-labeled precursors to trace their incorporation into this compound.

Objective: To determine if pentoses and methionine are precursors of this compound in plants.

Materials:

-

Intact plants or plant cell cultures.

-

¹³C-labeled pentose (e.g., U-¹³C₅-D-xylose).

-

¹³C and ³⁴S-labeled methionine (e.g., L-[methyl-¹³C; ³⁴S]methionine).

-

Nutrient solution or culture medium.

-

HS-SPME/GC-MS system.

Procedure:

-

Precursor Administration:

-

For intact plants, dissolve the labeled precursor in the hydroponic solution or inject it into the stem.

-

For cell cultures, add the labeled precursor to the culture medium.

-

Include a control group fed with unlabeled precursors.

-

-

Incubation:

-

Incubate the plants or cell cultures for a specific period (e.g., 24, 48, 72 hours) under controlled conditions.

-

-

Sample Collection and Analysis:

-

At different time points, harvest the plant tissue or cells.

-

Analyze the volatile compounds using the HS-SPME/GC-MS protocol described above.

-

-

Data Analysis:

-

Analyze the mass spectra of this compound and its putative precursors.

-

An increase in the mass of the molecular ion or characteristic fragment ions corresponding to the incorporation of ¹³C or ³⁴S will confirm that the labeled compound is a precursor. For example, incorporation of L-[methyl-¹³C; ³⁴S]methionine should result in a this compound molecule that is 2 Da heavier (M+2).

-

Protocol 3: Enzyme Assays with Plant Protein Extracts

This protocol aims to identify enzymatic activities responsible for the key steps in the proposed pathway.

Objective: To detect reductase, lyase, and oxidoreductase activities in plant protein extracts using the putative substrates.

Materials:

-

Plant tissue.

-

Protein extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Substrates: 2-furfural, furfuryl alcohol, L-cysteine, L-methionine, 2-furfurylthiol, methanethiol.

-

Cofactors: NAD(P)H, pyridoxal (B1214274) phosphate (PLP).

-

Spectrophotometer or GC-MS system.

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in cold extraction buffer.

-

Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

-

-

Enzyme Assays:

-

Furfural Reductase Activity: Mix the protein extract with 2-furfural and NADPH. Monitor the decrease in absorbance at 340 nm, which indicates NADPH oxidation.

-

Methionine-γ-lyase Activity: Incubate the protein extract with L-methionine and PLP. Measure the production of methanethiol using GC-MS or a colorimetric assay (e.g., with DTNB).

-

Oxidative Coupling Activity: Incubate the protein extract with 2-furfurylthiol and methanethiol. Monitor the formation of this compound over time using HS-SPME/GC-MS. Run controls without the protein extract to check for non-enzymatic oxidation.

-

-

Data Analysis:

-

Calculate the specific activity of the enzymes (e.g., in nmol of product formed per minute per mg of protein).

-

Positive results will guide the purification and characterization of the specific enzymes involved.

-

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an unchartered area of research. The putative pathway presented in this guide, originating from pentose and methionine metabolism, provides a robust theoretical framework for future investigations. The detailed experimental protocols offer a clear roadmap for researchers to elucidate the specific enzymes and intermediates involved.

Future research should focus on:

-

Screening different plant species, especially those known for their rich aroma profiles, for the presence of endogenous this compound.

-

Using transcriptomics and proteomics to identify candidate genes and enzymes that are co-expressed with the production of this compound.

-

Characterizing the purified enzymes to determine their substrate specificity and kinetic properties.

-

Investigating the physiological role of this compound in plants, particularly in defense against pests and pathogens.

Elucidating this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for metabolic engineering approaches to produce this valuable flavor and aroma compound.

References

- 1. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of methanethiol from methionine by Brevibacterium linens CNRZ 918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Protein-Folding Systems in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic catalysis of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation of Methyl Furfuryl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide is a significant organosulfur compound contributing to the aroma profile of numerous thermally processed foods, such as coffee and cooked meat. Understanding its thermal stability and the resulting degradation products is crucial for flavor chemistry, food processing optimization, and the safety assessment of consumer products. This technical guide provides a comprehensive overview of the anticipated thermal degradation of this compound, drawing upon established principles of furan (B31954) and disulfide chemistry. Due to a lack of direct experimental data on the pyrolysis of this compound, this guide presents a scientifically inferred pathway and expected products, alongside standardized experimental protocols for their analysis.

Introduction

This compound [(furan-2-yl)methyl-methyldisulfide] is a volatile compound known for its characteristic roasted, coffee-like, and meaty aroma. It is typically formed during the thermal processing of foods through the Maillard reaction or the degradation of thiamine. While its formation is well-documented, its subsequent thermal degradation at higher temperatures or during prolonged heating is less understood. The thermal decomposition of this molecule is expected to yield a complex mixture of smaller volatile compounds, which may contribute to the overall flavor and potential toxicity of the final product. This guide outlines the probable degradation pathways and products based on the pyrolysis of structurally related furan and disulfide compounds.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is hypothesized to proceed through two primary pathways initiated by the cleavage of the disulfide bond, which is generally the weakest bond in the molecule.

-

Pathway 1: Homolytic Cleavage of the S-S Bond: This is the most likely initial step, leading to the formation of a furfurylthiyl radical and a methylthiyl radical. These highly reactive radical species can then undergo a variety of secondary reactions.

-

Pathway 2: Homolytic Cleavage of the C-S Bond: Cleavage of the carbon-sulfur bond is also possible, though likely requiring higher energy, which would yield a furfuryl radical and a methyldisulfanyl radical.

Subsequent reactions of these initial radical products are expected to involve hydrogen abstraction, recombination, and fragmentation.

Diagram of Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound.

Anticipated Thermal Degradation Products

Based on the proposed degradation pathways and literature on related compounds, a range of volatile and semi-volatile products can be expected. The table below summarizes these potential products and the analytical evidence from analogous compounds.

| Potential Product | Chemical Formula | Likely Formation Pathway | Analogous Evidence |

| Furfuryl Mercaptan | C₅H₆OS | Hydrogen abstraction by the furfurylthiyl radical. | A primary precursor to this compound, its presence would indicate S-S bond cleavage. |

| Dimethyl Disulfide | C₂H₆S₂ | Recombination of two methylthiyl radicals. | A common product from the thermal degradation of sulfur-containing amino acids and other sulfur compounds. |

| Dimethyl Sulfide | C₂H₆S | Further degradation of methylthiyl radicals or dimethyl disulfide. | A known volatile from the heating of various foodstuffs. |

| Furan | C₄H₄O | Decomposition of the furfuryl radical. | Furan is a known product of the pyrolysis of various furan derivatives.[1] |

| Thiophenes | C₄H₄S | Rearrangement of the furfurylthiyl radical or reactions involving sulfur and furan rings. | Thiophenes are known to be formed during the thermolysis of alkyl-1-propenyl disulfides. |

| Toluene | C₇H₈ | Rearrangement and fragmentation of the furfuryl radical. | While less direct, complex rearrangements of furan rings at high temperatures can lead to aromatic hydrocarbons. |

| Furfuryl Alcohol | C₅H₆O₂ | Reaction of the furfurylthiyl radical with hydroxyl radicals (if oxygen is present). | A common furan derivative found in thermally processed foods. |

| Difurfuryl Disulfide | C₁₀H₁₀O₂S₂ | Recombination of two furfurylthiyl radicals. | Observed as a degradation product of furfuryl mercaptan in model systems.[2] |

Recommended Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify and quantify the thermal degradation products of this compound, a Py-GC-MS methodology is recommended.

4.1. Instrumentation

-

Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 300-800°C).

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile and semi-volatile organic compounds (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer for the identification of the eluted compounds.

4.2. Experimental Procedure

-

Sample Preparation: A small, precise amount of pure this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the desired temperature (e.g., in 20°C/ms) and held for a short duration (e.g., 15 seconds) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile degradation products are swept from the pyrolyzer into the GC injection port. The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the column's stationary phase. An example temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are continuously recorded.

-

Data Analysis: The resulting chromatogram is analyzed to identify the peaks corresponding to individual degradation products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification. Quantification can be achieved by using an internal standard and generating calibration curves for known degradation products.

Diagram of Experimental Workflow

References

Stability and Storage of Methyl Furfuryl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide is a volatile organosulfur compound recognized for its characteristic aroma, finding applications in the food and fragrance industries. Its utility in research, particularly in flavor chemistry and as an intermediate in chemical synthesis, necessitates a thorough understanding of its stability and optimal storage conditions. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and analytical methodologies for its assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to provide a robust framework for its handling and use in research and development.

Introduction

This compound (MFD), with the chemical formula C₆H₈OS₂, is a key flavor component found in various cooked and roasted foods, including coffee, bread, and meat. Its distinct sulfurous and meaty aroma makes it a valuable compound for the flavor industry. Beyond its sensory properties, MFD serves as a precursor and intermediate in the synthesis of more complex molecules. Ensuring the chemical integrity of MFD is paramount for reproducible research and the quality of end-products. This guide outlines the critical factors influencing its stability and provides recommendations for its proper storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₈OS₂ |

| Molecular Weight | 160.26 g/mol |

| Appearance | Colorless to pale yellow or brown liquid |

| Odor | Berry, fruity, vegetable, sulfurous, meaty, roasted coffee |

| Boiling Point | 60-61 °C at 0.8 mmHg |

| Density | Approximately 1.175 g/mL at 20 °C |

| Refractive Index | Approximately 1.568 at 20 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

Recommended Storage and Handling Conditions

To maintain the integrity and prevent degradation of this compound, the following storage and handling conditions are recommended based on safety data sheets and supplier information.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Minimizes the rate of potential thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the disulfide bond and other sensitive functional groups. |

| Container | Store in a tightly closed, light-resistant container. | Prevents evaporation of the volatile compound and protects it from photodegradation. |

| Ventilation | Handle in a well-ventilated area. | Due to its volatility and potent odor, adequate ventilation is necessary to avoid inhalation and control exposure. |

| Ignition Sources | Keep away from heat, sparks, and open flames. | This compound is a combustible liquid. |

Stability Profile and Potential Degradation Pathways

While specific kinetic data on the degradation of this compound is scarce, its chemical structure, containing a furan (B31954) ring and a disulfide bond, suggests susceptibility to several degradation pathways.

Thermal Degradation

The furan moiety in this compound can be susceptible to thermal degradation. Studies on related furan compounds, such as furfuryl alcohol, indicate that thermal stress can lead to ring-opening reactions or the formation of other furan derivatives like furan and 2-methylfuran. The disulfide bond can also undergo homolytic cleavage at elevated temperatures, leading to the formation of thiol and other sulfur-containing radicals.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of organosulfur compounds. This can involve the cleavage of the carbon-sulfur or sulfur-sulfur bonds, leading to the formation of radical species that can initiate further degradation reactions.

Influence of pH

The stability of the disulfide bond can be influenced by pH. In general, disulfide bonds are more stable in acidic to neutral conditions. Under alkaline conditions, disulfide bonds can undergo cleavage through nucleophilic attack by hydroxide (B78521) ions. While specific data for this compound is not available, studies on peptides and proteins have shown that basic pH can facilitate disulfide exchange and degradation reactions.

A plausible degradation pathway for this compound, considering thermal and oxidative stress, is depicted below.

Caption: Potential degradation pathways of this compound under various stress conditions.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol Outline:

-

Sample Preparation: Dilute the this compound sample in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Temperature Program: A temperature gradient program is used to separate the analyte from potential degradation products. An initial temperature of around 40-60°C, ramped up to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Data Acquisition: Full scan mode to identify unknown degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradants.

-

High-Performance Liquid Chromatography (HPLC)

For less volatile degradation products or for samples in a complex matrix, a stability-indicating HPLC method can be developed.

Experimental Protocol Outline:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724)/water mixture).

-

HPLC System:

-

Column: A reversed-phase column (e.g., C18 or C8) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), with a possible addition of a buffer to control pH.

-

Detector: A UV detector set at a wavelength where this compound and its potential degradation products absorb, or a Mass Spectrometer (LC-MS) for more selective and sensitive detection and identification of degradants.

-

-

Method Validation: The stability-indicating nature of the method must be validated by forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that they are well-separated from the main peak.

The following diagram illustrates a general workflow for a stability study of this compound.

Spectroscopic Data of Methyl Furfuryl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl furfuryl disulfide (CAS No. 57500-00-2) is a volatile organosulfur compound found in various food products, including coffee, wheat bread, and cooked meats.[1] It is a significant contributor to the aroma and flavor profiles of these foods, often described as having roasted, meaty, and slightly sulfurous notes. Understanding its chemical and physical properties through spectroscopic analysis is crucial for quality control in the food and fragrance industries, as well as for researchers studying flavor chemistry and natural products. This guide provides a consolidated overview of the available spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for such analyses.

Chemical Structure and Properties

-

IUPAC Name: 2-[(methyldisulfanyl)methyl]furan[2]

-

Molecular Formula: C₆H₈OS₂[2]

-

Molecular Weight: 160.26 g/mol

-

Appearance: Colorless to pale brown liquid.[2]

-

Odor: Roasted bread crust, with a slight sulfuraceous, coffee-like, meaty character upon dilution.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While spectral data exists in various databases, detailed, publicly accessible quantitative information is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, the ¹H and ¹³C NMR data for a structurally similar compound, methyl 2-methyl-3-furyl disulfide, are presented below. It is important to note that these values are not directly transferable to this compound but can provide an indication of the expected chemical shifts.

Table 1: ¹H and ¹³C NMR Data for Methyl 2-methyl-3-furyl disulfide (CDCl₃) [4]

| Nucleus | Chemical Shift (δ) [ppm] |

| ¹H | 7.28, 6.43, 2.44, 2.39 |

| ¹³C | 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 |

Infrared (IR) Spectroscopy

A definitive peak table for the IR spectrum of this compound is not available in the searched literature. However, the presence of a furan (B31954) ring and a disulfide bond would give rise to characteristic absorption bands. General expected IR absorptions are listed below. SpectraBase indicates the availability of FTIR spectra for this compound.[3][5]

Table 2: Expected Infrared Absorption Ranges for this compound

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C-H (furan ring) | ~3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (furan ring) | 1500-1650 |

| C-O-C (furan ring) | 1000-1300 |

| S-S (disulfide) | 400-500 (weak) |

| C-S | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available. The key fragments observed are summarized below.

Table 3: Mass Spectrometry Data (GC-MS) for this compound [2]

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

| 81 | Top Peak | [C₅H₅O]⁺ (Furfuryl cation) |

| 53 | 2nd Highest | [C₄H₅]⁺ |

| 45 | 3rd Highest | [CHS]⁺ or [CH₃O]⁺ |

The molecular ion peak [M]⁺ at m/z 160 would also be expected, though its intensity may vary depending on the ionization method.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra are not publicly available. However, the following sections describe general methodologies for the spectroscopic analysis of volatile sulfur compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆). For quantitative analysis, a known amount of an internal standard may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the ATR crystal. For vapor phase analysis, the sample can be heated in a gas cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane, hexane). For trace analysis, headspace or solid-phase microextraction (SPME) techniques may be employed to extract and concentrate the volatile disulfide from a sample matrix.

-

Gas Chromatography: A small volume of the prepared sample is injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice would be a non-polar or semi-polar column). The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum of each eluting compound is recorded. The fragmentation pattern is then analyzed to identify the structure of the compound, often with the assistance of spectral libraries (e.g., NIST, Wiley).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 57500-00-2 [chemicalbook.com]

- 2. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Methyl 2-methyl-3-furyl disulfide | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Unveiling the Physicochemical Landscape of Methyl Furfuryl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma profile of various foods and beverages, most notably coffee. Its distinct roasted, sulfureous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry. A thorough understanding of its physical properties is paramount for its effective application, quality control, and for exploring its potential in other scientific domains, including drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical diagram illustrating the interplay of these properties in its primary application.

Core Physical Properties

The physical characteristics of this compound have been determined by various sources. A compilation of these properties is presented in Table 1 for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Weight | 160.26 g/mol | [1][2][3] |

| Density | 1.175 g/mL at 20 °C | |

| 1.177 to 1.184 g/mL at 20 °C | [1] | |

| 1.162 g/mL at 25 °C | [3] | |

| Boiling Point | 60-61 °C at 0.8 mmHg | [1][3] |

| 64-65 °C at 15.00 mmHg | [1][4] | |

| Refractive Index | n20/D 1.568 | [2][3] |

| 1.565 to 1.573 at 20 °C | [4] | |

| 1.566 to 1.572 at 20 °C | [1] | |

| Solubility | Insoluble in water, soluble in organic solvents and alcohol.[1][4] | [1][4] |

| Flash Point | 194 °F (90 °C) - closed cup | [3] |

| Physical Description | Colorless to pale brown liquid with a roasted bread crust, coffee-like, and meaty odor.[4] | [4] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of this compound, particularly at reduced pressures, is a critical parameter for its purification and handling.

Methodology: Distillation

-

Apparatus Setup: A micro-distillation apparatus is assembled, consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are connected to the apparatus.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a boiling chip to ensure smooth boiling.

-

Heating and Distillation: The flask is gently heated in a heating mantle. For vacuum distillation, the system is evacuated to the desired pressure (e.g., 0.8 mmHg or 15 mmHg).

-

Temperature Reading: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.

Methodology: Pycnometry

-

Pycnometer Calibration: A pycnometer (a small, calibrated glass flask) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C), and the weight is recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The weight is recorded.

-

Calculation: The density of this compound is calculated using the formula: Density = (mass of sample / mass of reference liquid) * density of reference liquid

Determination of Refractive Index

The refractive index is another important physical constant for the characterization and purity assessment of liquid compounds.

Methodology: Refractometry

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C).

Gas Chromatography for Purity and Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. It is crucial for purity assessment and quantification in complex mixtures.

General Protocol:

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) and a detector sensitive to sulfur compounds, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), is used.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Injection: A small volume of the sample is injected into the heated injection port of the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Detection and Data Analysis: The detector generates a signal as each component elutes from the column. The resulting chromatogram shows peaks corresponding to different compounds, and the area under each peak is proportional to its concentration.

Logical Relationships and Applications

The physical properties of this compound are intrinsically linked to its primary application as a flavor and fragrance ingredient. The following diagram illustrates this relationship.

Caption: Interplay of physical properties in the application of this compound.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for researchers and industry professionals. The tabulated data allows for quick reference, while the outlined experimental protocols, though general, offer a solid foundation for laboratory work. The logical diagram highlights the critical connections between the compound's physical characteristics and its use as a flavor and fragrance agent. Further research into detailed synthetic pathways and potential biological activities could expand the applications of this intriguing organosulfur compound beyond its current role in the sensory sciences.

References

Solubility of Methyl Furfuryl Disulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl furfuryl disulfide (MFD), a key aroma and flavor compound found in various food products and used extensively in the flavor and fragrance industry. An understanding of its solubility in organic solvents is critical for its application in food processing, formulation development, and in the synthesis of novel pharmaceutical compounds.

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its experimental determination. Furthermore, for illustrative purposes, quantitative solubility data for the closely related compound, methyl furfuryl trisulfide, is presented.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of organosulfur compounds like this compound is influenced by several factors including the polarity of the solvent, temperature, pressure, and the presence of other solutes. Generally, non-polar or moderately polar organic compounds tend to dissolve well in solvents of similar polarity, following the principle of "like dissolves like."

Qualitative Solubility of this compound

This compound is generally described as being soluble in organic solvents and insoluble in water.[1] One source specifies that it is miscible with ethanol (B145695) at room temperature.[1] This suggests good solubility in polar protic solvents. Its application as a flavoring agent, often in oil-based systems, also implies solubility in non-polar solvents.

Quantitative Solubility Data

Illustrative Data: Solubility of Methyl Furfuryl Trisulfide

To provide researchers with a relevant point of reference, the following table summarizes the quantitative solubility of methyl furfuryl trisulfide, a structurally similar compound, in various organic solvents at 25°C. This data can serve as a useful estimate for formulating initial hypotheses for the solubility of this compound.

| Organic Solvent | Chemical Formula | Solubility at 25°C (g/L) |

| 1,4-Dioxane | C₄H₈O₂ | 5378.71 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 1812.44 |

| Acetone | C₃H₆O | 1751.84 |

| Toluene | C₇H₈ | 1637.72 |

| Ethyl Acetate | C₄H₈O₂ | 1406.64 |

| Acetonitrile | C₂H₃N | 1167.62 |

| Ethanol | C₂H₆O | 559.3 |

| Methanol | CH₄O | 512.61 |

| n-Propanol | C₃H₈O | 468.6 |

| n-Butanol | C₄H₁₀O | 460.0 |

| Isopropanol | C₃H₈O | 408.26 |

| Isobutanol | C₄H₁₀O | 370.7 |

Data for methyl furfuryl trisulfide presented for illustrative purposes.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification of this compound:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated GC-MS or HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The determination should be performed in triplicate to ensure accuracy and precision.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

References

"odor threshold of methyl furfuryl disulfide in water"

An In-depth Technical Guide to the Odor Threshold of Methyl Furfuryl Disulfide in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 57500-00-2) is a sulfur-containing organic compound recognized for its potent and complex aroma profile, often described as sulfury, roasted coffee, and meaty. It is a significant contributor to the aroma of various food products, including coffee, bread, and meat. For researchers, scientists, and professionals in drug development, understanding the odor threshold of this compound in water is crucial for applications ranging from flavor chemistry and off-flavor analysis to the formulation of palatable oral medications where even trace amounts of odorous substances can impact patient compliance. This technical guide provides a comprehensive overview of the current knowledge regarding the odor threshold of this compound in water, details the rigorous experimental protocols for its determination, and visualizes the associated scientific workflows and pathways. While a definitive, publicly available quantitative odor threshold value for this compound in water is not readily found in scientific literature, this guide furnishes the necessary framework for its determination and contextualizes its sensory properties.

Quantitative Sensory Data

A precise, universally agreed-upon odor threshold for this compound in water is not well-documented in publicly accessible scientific literature. However, its organoleptic properties have been characterized in various media. For context, a taste threshold has been described, and odor thresholds for structurally related compounds in water are available.

Table 1: Organoleptic and Sensory Threshold Data for this compound

| Property | Medium | Concentration | Description |

| Odor | Dipropylene Glycol | 0.10% | Sulfury, coffee, roasted, alliaceous, meaty |

| Odor | Propylene Glycol | 0.10% | Roasted coffee, sulfurous cooked meat and liver, onion and garlic nuances, slight eggy undertones |

| Taste | Not specified | 0.05 - 0.20 ppm | Roasted coffee, toasted onion and garlic, with roasted beef and fried pork nuances |

| Odor Threshold | Air | 0.00004 - 0.00017 mg/m³ | Not specified |

Data compiled from various sources.

To provide a frame of reference for the potency of similar sulfur-containing and furan (B31954) compounds, the following table presents their known odor thresholds in water.

Table 2: Odor Thresholds of Structurally Related Compounds in Water

| Compound | CAS Number | Odor Threshold in Water (ppb) | Odor Description |

| Furfuryl Mercaptan | 98-02-2 | 0.005 | Coffee-like at low concentrations, sulfury at higher concentrations[1] |

| 2-Methyl-3-furanthiol | 28588-74-1 | 0.00003 µg/kg | Meaty[2] |

| Dimethyl Sulfide | 75-18-3 | ~1-10 | Cabbage-like |

| Dimethyl Disulfide | 624-92-0 | ~1-10 | Cabbage, sulfury |

| Hydrogen Sulfide | 7783-06-4 | ~0.05-1.0 | Rotten eggs[3] |

Experimental Protocols for Odor Threshold Determination in Water

The determination of an odor threshold is a complex sensory analysis that requires standardized procedures to ensure accuracy and reproducibility. The European Standard EN 13725:2022, "Stationary source emissions - Determination of odour concentration by dynamic olfactometry and odour emission rate," provides a rigorous framework that can be adapted for determining the odor threshold of a pure substance in water.

Principle of Dynamic Olfactometry (EN 13725)